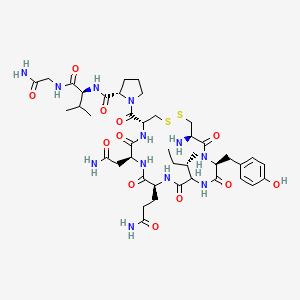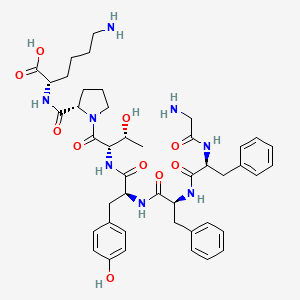
Ethyl 2-oxo-1-propylcyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-1-propylcyclohexanecarboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexanone, featuring an ethyl ester group and a propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-1-propylcyclohexanecarboxylate typically involves the esterification of 2-oxo-1-propylcyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-oxo-1-propylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-oxo-1-propylcyclohexanecarboxylic acid.
Reduction: 2-hydroxy-1-propylcyclohexanecarboxylate.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Ethyl 2-oxo-1-propylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 2-oxo-1-propylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the propyl substituent.
Ethyl 2-oxocyclopentanecarboxylate: A smaller ring structure with similar functional groups.
Ethyl 2-oxo-1-butylcyclohexanecarboxylate: Similar structure with a butyl substituent instead of propyl.
Uniqueness
Ethyl 2-oxo-1-propylcyclohexanecarboxylate is unique due to its specific substituent pattern, which can influence its reactivity and interaction with biological targets. The presence of the propyl group can enhance its lipophilicity and potentially alter its pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
6279-91-0 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
ethyl 2-oxo-1-propylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-8-12(11(14)15-4-2)9-6-5-7-10(12)13/h3-9H2,1-2H3 |
Clé InChI |
JOPWDKAYSDOHPP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCCC1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


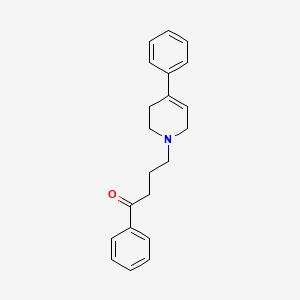
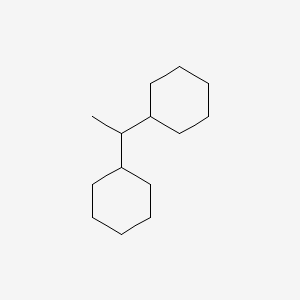
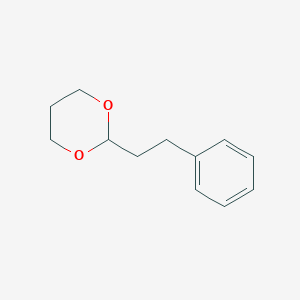
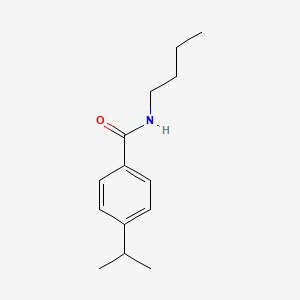
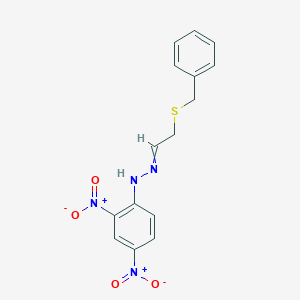


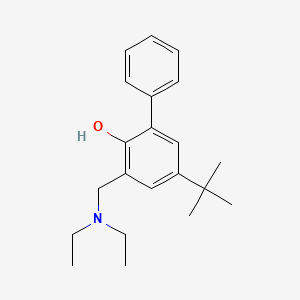
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
